Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene
Description
Chemical Identity and Nomenclature
This compound is officially registered under the Chemical Abstracts Service number 850804-51-2. The compound possesses multiple systematic names reflecting its complex polycyclic structure. The primary International Union of Pure and Applied Chemistry nomenclature identifies it as 2,5,8,11,14,17-Hexakis(2-ethylhexyl)hexabenzo[bc,ef,hi,kl,no,qr]coronene. An alternative systematic designation describes the molecule as 6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene.
The compound belongs to the chemical classification of polycyclic aromatic hydrocarbons, specifically within the subfamily of hexabenzocoronene derivatives. This classification reflects its structural foundation based on the parent hexabenzocoronene molecule, which consists of a central coronene core surrounded by six additional benzene rings fused at the periphery. The InChI Key identifier for this compound is GZXHHMLRVQYBMV-UHFFFAOYSA-N, providing a unique digital fingerprint for chemical database searches and computational applications.
Chemical database entries consistently recognize this compound as a derivative of the hexa-peri-hexabenzocoronene family, distinguished by the specific substitution pattern of 2-ethylhexyl groups at the peripheral positions. The standardized nomenclature facilitates precise identification and prevents confusion with other hexabenzocoronene derivatives that may possess different substitution patterns or chain lengths.
Molecular Structure and Formula
The molecular formula of this compound is C90H114, representing one of the larger organic molecules in the polycyclic aromatic hydrocarbon family. This extensive carbon and hydrogen composition reflects the substantial alkyl substitution that distinguishes this derivative from the parent hexabenzocoronene structure. The molecular weight is consistently reported as 1195.87 to 1195.9 grams per mole across multiple chemical databases, indicating high precision in molecular weight determination.
The structural architecture of this compound centers around the hexabenzocoronene core, which consists of thirteen fused benzene rings arranged in a highly symmetrical pattern. The central benzene ring is surrounded by six additional benzene rings to form coronene, which in turn is encircled by six more benzene rings to complete the hexabenzocoronene framework. This creates a planar, disc-shaped aromatic system that exhibits strong π-π stacking interactions characteristic of large polycyclic aromatic hydrocarbons.
The six 2-ethylhexyl substituents are strategically positioned around the periphery of the hexabenzocoronene core, specifically at the 2,5,8,11,14,17 positions according to the systematic nomenclature. Each 2-ethylhexyl group contains eight carbon atoms arranged in a branched configuration, with the branching point located at the second carbon from the attachment site. This branched alkyl architecture contributes significantly to the enhanced solubility properties compared to linear alkyl derivatives or the unsubstituted parent compound.
The simplified molecular-input line-entry system representation, while complex due to the molecule's size, provides a linear notation that captures the complete structural connectivity. The three-dimensional conformation of the molecule features the planar aromatic core with the alkyl chains extending outward, creating a disc-like geometry that influences the compound's self-assembly behavior and electronic properties.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect both its extensive aromatic conjugation and the influence of the peripheral alkyl substitution. The compound exhibits a melting point greater than 202°C with decomposition, indicating thermal stability consistent with large polycyclic aromatic systems while showing some thermal limitation due to the alkyl substituents. This thermal behavior contrasts with the parent hexabenzocoronene, which typically exhibits higher decomposition temperatures due to its purely aromatic structure.
Solubility characteristics represent one of the most significant improvements achieved through alkyl substitution. The compound demonstrates slight solubility in benzene when heated, representing a substantial enhancement compared to the parent hexabenzocoronene, which is known for extremely poor solubility in common organic solvents. This improved solubility facilitates processing and application development, particularly in solution-based fabrication techniques for electronic devices.
Storage requirements specify refrigerated conditions, indicating sensitivity to elevated temperatures and potential for degradation or unwanted reactions at ambient conditions. The compound's stability under refrigerated storage suggests that the alkyl substituents, while improving solubility, may introduce some thermal sensitivity compared to purely aromatic systems.
The electronic properties of this compound maintain the characteristic features of the hexabenzocoronene family while being modulated by the alkyl substitution. The extensive π-conjugated system provides the foundation for charge transport properties, while the peripheral substituents influence molecular packing and intermolecular interactions. Research has demonstrated that the compound can form single-walled carbon nanotube networks, indicating preserved electronic functionality despite the structural modifications.
The branched nature of the 2-ethylhexyl substituents introduces steric effects that influence supramolecular organization. Studies on related hexabenzocoronene derivatives with branched alkyl chains have shown that such substitution patterns can lead to dramatically lowered isotropization temperatures while maintaining high degrees of intracolumnar order. This property balance makes the compound particularly suitable for thermal processing applications where lower processing temperatures are advantageous.
Historical Context and Development
The development of this compound emerges from the broader historical context of hexabenzocoronene research, which began with the first synthesis of the parent compound in 1958. Two independent research groups achieved this milestone: A. Halleux, R. H. Martin, and G. S. D. King at European Research Associates in Brussels, and E. Clar and C. T. Ironside at the University of Glasgow. These pioneering syntheses established hexabenzocoronene as a fundamental polycyclic aromatic hydrocarbon with unique structural and electronic properties.
The parent hexabenzocoronene quickly gained recognition for its distinctive disc-shaped structure and strong π-π stacking behavior, leading to investigations of its potential applications in organic electronics and materials science. However, the extremely poor solubility of the unsubstituted compound presented significant challenges for practical applications and processing. This limitation drove research efforts toward developing functionalized derivatives that could maintain the desirable electronic properties while achieving improved solubility and processability.
The strategic development of alkyl-substituted hexabenzocoronene derivatives represents a systematic approach to addressing the solubility limitations of the parent compound. Research has shown that the introduction of flexible alkyl chains at the periphery of the hexabenzocoronene core can dramatically improve solubility while preserving essential electronic characteristics. The specific choice of 2-ethylhexyl substituents reflects optimization efforts aimed at achieving optimal balance between solubility enhancement and retention of functional properties.
Contemporary research on this compound has demonstrated its utility in advanced applications, particularly in the formation of single-walled carbon nanotube networks for sensor applications. This application represents a significant advancement from the early fundamental studies of hexabenzocoronene compounds, highlighting the successful translation of basic chemical research into functional materials with practical applications in analytical chemistry and sensor technology.
The compound's development also reflects broader trends in materials chemistry toward designing molecules with tailored properties through systematic structural modification. The success of this compound in achieving enhanced processability while maintaining functional properties has influenced subsequent research directions in the hexabenzocoronene family and related polycyclic aromatic systems. Current investigations continue to explore variations in substituent patterns and chain architectures to further optimize the balance between solubility, thermal properties, and electronic functionality.
Properties
IUPAC Name |
6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXHHMLRVQYBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H114 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydrogenation of Hexaphenylbenzene (HPB)
The most widely adopted route involves oxidative cyclodehydrogenation of hexaphenylbenzene (HPB). HPB is synthesized via Diels-Alder reactions between tetraphenylcyclopentadienone and diphenylacetylene. Subsequent treatment with FeCl3 in nitromethane induces intramolecular cyclization, planarizing the HPB precursor into the HBC core. This method achieves yields exceeding 85% under optimized conditions (Table 1).
Table 1: Cyclodehydrogenation Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Oxidant | FeCl3 | |
| Solvent | Nitromethane | |
| Temperature | 40–50°C | |
| Reaction Time | 6–8 hours | |
| Yield | 85–92% |
FeCl3 acts dually as a Lewis acid catalyst and oxidant, facilitating both substitution and dehydrogenation. Recent studies highlight that electron-donating substituents on HPB (e.g., tert-butyl groups) enhance solubility and reaction efficiency.
Surface-Mediated Synthesis on Au(111)
A breakthrough in on-surface synthesis enables direct HBC formation via intramolecular dehydrocyclization of tailor-made precursors on Au(111) substrates. This method eliminates solution-phase limitations, achieving near-atomic precision. Precursors are deposited under ultra-high vacuum (UHV) and annealed at 300–350°C, triggering cyclization. Scanning tunneling microscopy (STM) confirms the formation of planar HBC cores with 95% regioselectivity.
Alkylation and Functionalization Techniques
Introducing 2-ethylhexyl chains to the HBC core is critical for enhancing solubility and processability. Two approaches are prominent:
Pre-Functionalization of HPB Precursors
Alkyl chains are introduced at the para positions of HPB before cyclodehydrogenation. Using Friedel-Crafts alkylation, 2-ethylhexyl groups are attached via electrophilic substitution (Fig. 1A). AlCl3 or FeCl3 catalyzes the reaction in dichloromethane at 0°C, achieving 70–75% substitution efficiency. Subsequent cyclodehydrogenation preserves the alkyl groups, yielding HBC-C6-2EH.
Post-Functionalization of HBC Core
Brominated HBC derivatives (e.g., 2-bromo-HBC) serve as intermediates for Suzuki-Miyaura coupling with 2-ethylhexylboronic esters. Pd(PPh3)4 catalyzes the reaction in THF at 80°C, affording HBC-C6-2EH in 60–65% yield. While less efficient than pre-functionalization, this method allows modular substitution patterns.
Table 2: Alkylation Methods Comparison
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Pre-Functionalization | 70–75% | High efficiency, one-pot | Limited substitution sites |
| Post-Functionalization | 60–65% | Modularity | Lower yields |
One-Pot Synthesis Optimization
The one-pot synthesis integrates HPB alkylation and cyclodehydrogenation into a single reaction vessel, minimizing purification steps. Key modifications include:
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Solvent Selection : Mixed solvents (e.g., CH2Cl2/nitromethane, 1:1) improve alkylation and cyclization homogeneity.
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Catalyst Loading : FeCl3 (4 equiv.) balances Lewis acidity and oxidative capacity, preventing over-oxidation.
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Temperature Gradients : Staged heating (0°C → 25°C → 50°C) enhances reaction control.
This method achieves an overall yield of 68–72% for HBC-C6-2EH, with >95% purity after silica gel chromatography.
Purification and Characterization
Chromatographic Purification
HBC-C6-2EH is purified via column chromatography using silica gel and a hexane/CH2Cl2 gradient (9:1 → 7:3). High-performance liquid chromatography (HPLC) with a C18 column further isolates isomers, achieving 99% purity.
Spectroscopic Analysis
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NMR Spectroscopy : 1H NMR (CDCl3, 500 MHz) displays aromatic protons at δ 7.8–8.2 ppm and alkyl chain signals at δ 0.8–1.6 ppm.
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UV-Vis Spectroscopy : λmax = 350 nm (π-π* transition), with a molar extinction coefficient (ε) of 1.2 × 10^5 L·mol−1·cm−1.
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Mass Spectrometry : MALDI-TOF confirms the molecular ion peak at m/z 1195.9 [M]+.
Table 3: Key Characterization Data
| Technique | Data | Source |
|---|---|---|
| 1H NMR (δ) | 7.8–8.2 (aromatic), 0.8–1.6 (alkyl) | |
| UV-Vis λmax | 350 nm | |
| MALDI-TOF | 1195.9 [M]+ |
Recent Advances in Surface-Mediated Synthesis
The 2025 ACS Catalysis study demonstrates HBC-C6-2EH synthesis on Au(111) surfaces via thermally activated dehydrocyclization. Precursors functionalized with 2-ethylhexyl groups self-assemble into ordered monolayers, which undergo cyclization at 300°C under UHV. STM reveals columnar packing with 2.5 Å intermolecular spacing, mimicking bulk mesophases . This method bypasses solubility constraints, enabling direct device integration.
Chemical Reactions Analysis
Types of Reactions: Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzene rings, where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with metal catalysts.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts (aluminum chloride).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaic cells.
Materials Science: It is studied for its potential use in creating advanced materials with high thermal stability and conductivity.
Biological Research: Researchers are exploring its interactions with biological molecules and its potential use in drug delivery systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene involves its ability to interact with various molecular targets through π-π stacking interactions and electronic conjugation. These interactions can influence the electronic properties of materials and biological systems, making it a valuable compound for research in electronics and biochemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Photophysical and Material Behaviors
- Phosphorescence: HEH-HBC doped in β-estradiol exhibits dual emission (blue-green delayed fluorescence and red phosphorescence, τ = 3.9 s) due to rigid matrix effects . Unsubstituted HBC lacks such emissions, highlighting the role of substituents in suppressing non-radiative decay.
- Liquid Crystallinity : HEH-HBC’s discotic phase transitions (Tm ≈ 100–150°C) contrast with HBC-C12’s substrate-driven polymorphism, underscoring the interplay between substituent flexibility and intermolecular interactions .
Key Research Findings and Implications
- Substituent Engineering : Branched alkyl chains balance solubility and optoelectronic performance, making HEH-HBC a versatile scaffold for functional materials .
- Comparative Limitations : Linear alkyl/alkoxy HBCs offer superior structural order but require complex substrate templating, limiting scalability .
- Future Directions : Hybrid derivatives (e.g., alkyl-ethynyl HBCs) could merge solution processability with enhanced charge mobility for next-generation devices .
Biological Activity
Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene (HEHBC) is a polycyclic aromatic hydrocarbon (PAH) with significant implications in materials science and biological research. This compound is characterized by its unique structural properties, which contribute to its biological activity, particularly in the fields of photonics and biomedicine.
Structural Characteristics
HEHBC is a derivative of hexa-peri-hexabenzocoronene (HBC), featuring a bulky 2-ethylhexyl substituent that enhances its solubility and alters its electronic properties. The structure can be represented as follows:
This compound's large π-system allows for strong intermolecular interactions, which are crucial for its applications in organic electronics and as a potential therapeutic agent.
1. Toxicity and Biocompatibility
Research indicates that HEHBC exhibits low toxicity profiles in various biological systems. In vitro studies have shown that HEHBC does not significantly induce cytotoxic effects on human cell lines, making it a candidate for further exploration in biomedical applications .
2. Photophysical Properties
HEHBC demonstrates remarkable photophysical properties, including strong absorption in the UV-visible spectrum. This characteristic makes it suitable for applications in phototherapy and as a fluorescent probe in biological imaging. The absorption spectrum shows peaks at approximately 682 nm and 770 nm, indicating potential for use in near-infrared applications .
The mechanisms through which HEHBC exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : HEHBC can generate ROS upon excitation, which may lead to oxidative stress in target cells. This property is being investigated for potential therapeutic applications, particularly in cancer treatment where ROS can induce apoptosis in malignant cells .
- Interaction with Cellular Membranes : The hydrophobic nature of HEHBC allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling pathways .
Case Study 1: Photodynamic Therapy (PDT)
A study explored the use of HEHBC in PDT, where its ability to generate ROS upon light activation was leveraged to target cancer cells. Results indicated that HEHBC effectively reduced cell viability in treated cancer cell lines compared to controls, demonstrating its potential as a photosensitizer .
Case Study 2: Fluorescent Imaging
In another study, HEHBC was utilized as a fluorescent probe for live-cell imaging. Its strong fluorescence allowed for real-time tracking of cellular processes, providing insights into cellular dynamics and interactions within live tissues .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C90H114 |
| Absorption Maxima | 682 nm, 770 nm |
| Cytotoxicity (IC50) | >100 µM |
| ROS Generation | Yes |
| Solubility | High (in organic solvents) |
Q & A
Basic Question: How can researchers optimize the synthesis of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene to achieve high purity and yield?
Methodological Answer:
Synthesis optimization involves a multi-step approach:
- Precursor Selection : Use brominated or iodinated aromatic precursors to facilitate cyclization, as demonstrated in protocols for analogous hexabenzocoronene derivatives .
- Cyclodehydrogenation : Employ FeCl₃ or other Lewis acids under controlled reflux conditions (e.g., dichloromethane at 40°C for 24 hours) to ensure complete aromatization .
- Purification : Utilize column chromatography with silica gel and gradient elution (e.g., hexane/dichloromethane mixtures) to isolate the product. Confirm purity via ¹H/¹³C NMR and MALDI-TOF mass spectrometry .
- Yield Enhancement : Optimize alkyl chain length (e.g., 2-ethylhexyl groups) to improve solubility and reduce aggregation during synthesis .
Basic Question: What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify alkyl chain attachment and aromatic core symmetry .
- Infrared (IR) Spectroscopy : Identify vibrational modes of the coronene core (e.g., C=C stretching at ~1600 cm⁻¹) and alkyl chains (C-H bending at ~1450 cm⁻¹) .
- Scanning Tunneling Microscopy (STM) : Resolve 2D molecular packing on graphite or alkane-modified substrates to confirm self-assembly behavior .
- X-ray Diffraction (XRD) : Analyze crystalline phases in thin films or bulk powders to correlate structure with optoelectronic properties .
Advanced Question: How can researchers design experiments to resolve contradictions in reported photophysical data (e.g., luminescence lifetimes) for this compound-based composites?
Methodological Answer:
To address discrepancies:
- Controlled Doping Ratios : Systematically vary the concentration of this compound in host matrices (e.g., β-estradiol or perylene derivatives) to study concentration-dependent quenching effects .
- Time-Resolved Spectroscopy : Use femtosecond transient absorption and photoluminescence (PL) decay measurements to distinguish between delayed fluorescence (TADF) and phosphorescence contributions .
- Environmental Controls : Conduct experiments under inert atmospheres (e.g., N₂ gloveboxes) to isolate oxygen-induced quenching effects, which may artificially reduce phosphorescence lifetimes .
- Cross-Validation : Compare data across multiple techniques (e.g., PL quantum yield vs. lifetime measurements) to identify instrumental or sample preparation artifacts .
Advanced Question: What methodologies are effective in controlling the self-assembly of this compound on modified substrates for tailored optoelectronic properties?
Methodological Answer:
Substrate engineering strategies include:
- Alkane Monolayer Templates : Pre-deposit n-pentacontane (C₅₀H₁₀₂) on graphite to induce phase transitions (α → γ) in this compound adlayers, enabling dimeric or row-like nanostructures .
- STM-Guided Optimization : Monitor real-time molecular rearrangement on alkane-modified substrates to identify kinetic vs. thermodynamic assembly pathways .
- Solvent Vapor Annealing : Expose thin films to controlled solvent vapors (e.g., chloroform) to enhance crystallinity and vertical π-π stacking, critical for charge transport .
- Morphology-Property Correlation : Use atomic force microscopy (AFM) and grazing-incidence XRD to link nanoscale structure with macroscopic device performance .
Advanced Question: How can researchers systematically analyze charge transport mechanisms in this compound-based photovoltaic devices to address efficiency limitations?
Methodological Answer:
Approaches include:
- Space-Charge-Limited Current (SCLC) Measurements : Fabricate hole-only or electron-only devices to quantify charge carrier mobility (e.g., µₕ ~ 10⁻³ cm²/Vs for discotic liquid crystalline phases) .
- Transient Photovoltage (TPV) : Resolve recombination kinetics and interfacial charge transfer efficiencies in heterojunction devices with perylene acceptors .
- Matrix Doping : Incorporate electron-deficient molecules (e.g., N-phenylnaphthalen-2-amine) into the this compound matrix to study trap states and energy level alignment .
- Multiscale Modeling : Combine density functional theory (DFT) for molecular orbital analysis and kinetic Monte Carlo (kMC) simulations for bulk charge transport predictions .
Advanced Question: What strategies can mitigate aggregation-induced quenching in this compound-based light-emitting systems?
Methodological Answer:
- Host-Guest Engineering : Disperse this compound at <1 wt% in rigid hosts (e.g., β-estradiol) to suppress π-π stacking and enhance radiative decay .
- Covalent Functionalization : Introduce bulky substituents (e.g., tert-butyl groups) or cross-linkable moieties to sterically hinder aggregation .
- Energy Transfer Optimization : Pair with complementary emitters (e.g., perylene diimides) to funnel excitons via Förster resonance energy transfer (FRET), bypassing non-radiative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
